

Troubleshooting inconsistent GLPG3970 experimental outcomes

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Compound of Interest

Compound Name: GLPG3970

Cat. No.: B10830895

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Technical Support Center: GLPG3970

Welcome to the technical support center for **GLPG3970**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of **GLPG3970** in experimental settings and to help troubleshoot inconsistent outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **GLPG3970** and what is its mechanism of action?

GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).^{[1][2][3][4]} It has significantly lower activity against SIK1, which may offer a better safety profile by reducing the potential for cardiovascular side effects associated with pan-SIK inhibition.^{[1][5]} The mechanism of action for **GLPG3970** is characterized by a dual immunomodulatory effect: it inhibits the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF α) and Interleukin-12 (IL-12), while simultaneously promoting the production of the anti-inflammatory cytokine, Interleukin-10 (IL-10).^{[1][2][4][6][7]} This is achieved by inhibiting SIK2/3, which leads to the dephosphorylation and nuclear translocation of their substrates, ultimately modulating the transcription of cytokine genes.^{[1][2]}

Q2: What are the recommended in vitro concentrations for **GLPG3970**?

The optimal concentration of **GLPG3970** will depend on the specific cell type and experimental conditions. However, based on published data, a good starting point for dose-response experiments would be in the nanomolar to low micromolar range. In biochemical assays, **GLPG3970** has IC₅₀ values of 3.8 nM for SIK3 and 7.8 nM for SIK2.[1][3][4] In cell-based assays using human primary monocytes stimulated with lipopolysaccharide (LPS), **GLPG3970** inhibited TNF α production with an IC₅₀ of 231 nM and IL-12 production with an IC₅₀ of 67 nM.[2]

Q3: How should I prepare and store **GLPG3970** stock solutions?

For in vitro experiments, **GLPG3970** should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3] A stock concentration of 10-100 mg/mL in fresh, high-quality DMSO is recommended.[3] It is crucial to use fresh DMSO as it can absorb moisture, which will reduce the solubility of the compound.[3] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year; it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] For short-term storage, stock solutions can be kept at -20°C for up to one month.[3] Note that **GLPG3970** is insoluble in water.[3]

Q4: What are the expected outcomes of **GLPG3970** treatment in a typical in vitro inflammation model?

In a model of inflammation, such as primary human monocytes or whole blood stimulated with LPS, treatment with **GLPG3970** is expected to result in a dose-dependent decrease in the secretion of pro-inflammatory cytokines like TNF α and a simultaneous dose-dependent increase in the secretion of the anti-inflammatory cytokine IL-10.[1][2][4][8] This dual activity is a key characteristic of SIK2/SIK3 inhibition.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for **GLPG3970** based on published literature.

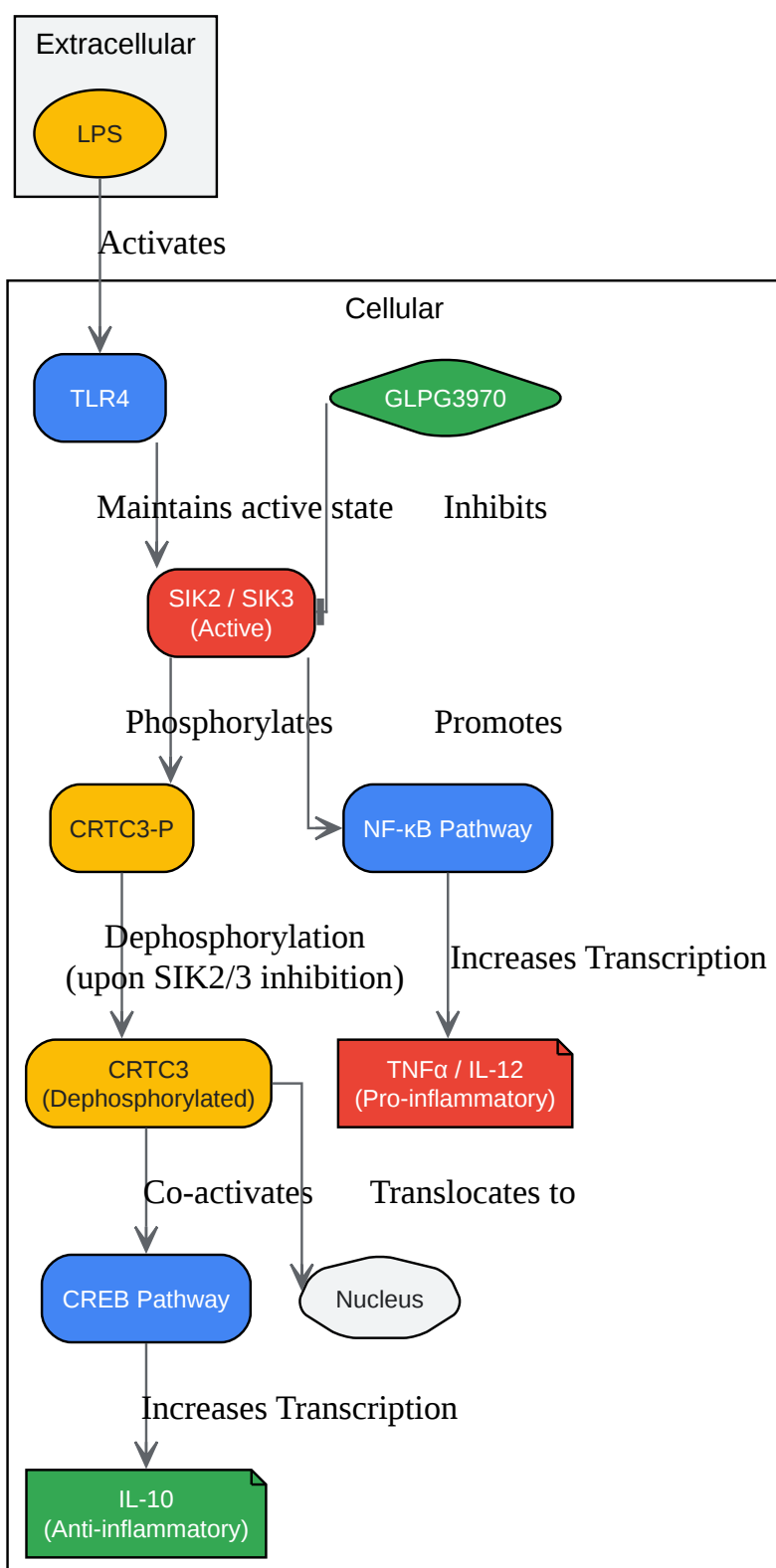
Table 1: Biochemical Inhibitory Activity of **GLPG3970**

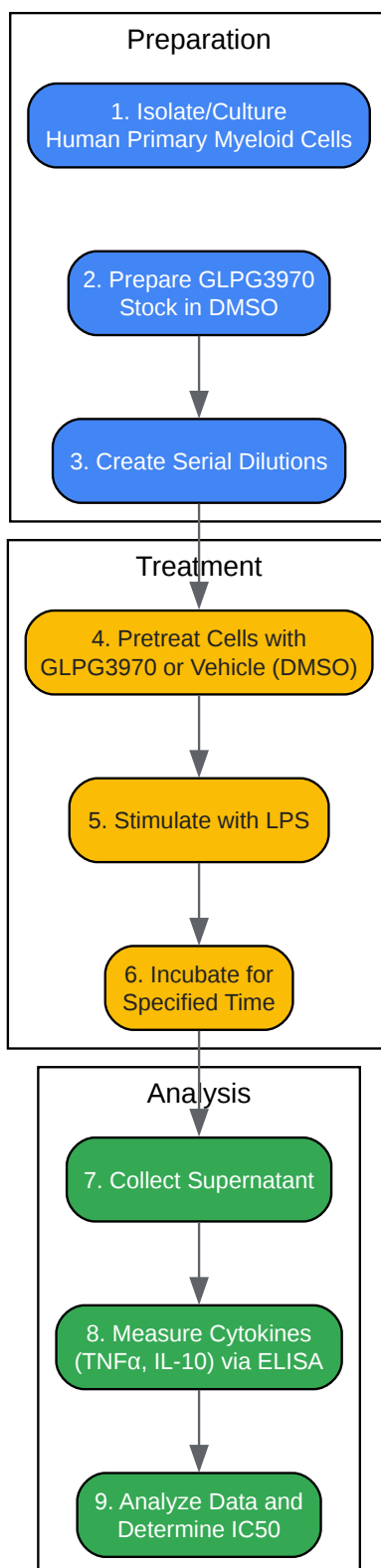
Target	IC50 (nM)
SIK1	282.8[1][3][4]
SIK2	7.8[1][3][4]
SIK3	3.8[1][3][4]

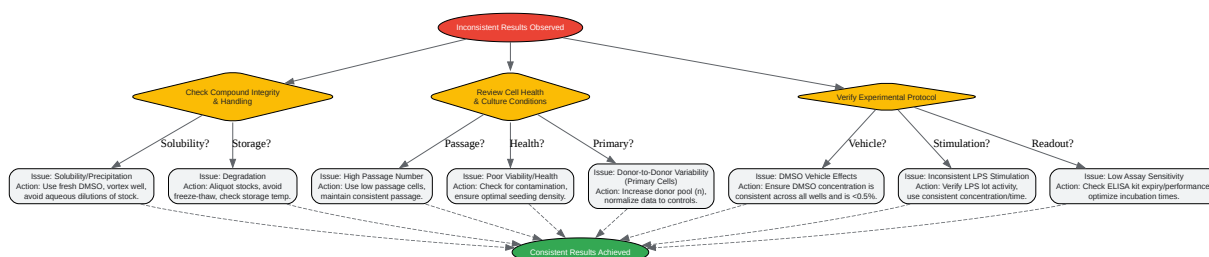
Table 2: Cellular Activity of **GLPG3970** in Human Primary Cells

Cell Type	Stimulant	Readout	Effect	IC50 / EC50 (nM)
Monocytes	LPS	TNFα Production	Inhibition	231[2]
Monocytes	LPS	IL-12 Production	Inhibition	67[2]
Monocytes	LPS	IL-10 Production	Increase	-
Monocyte-Derived Macrophages	LPS	TNFα Production	Inhibition	365[2]
Monocyte-Derived Macrophages	LPS	IL-10 Production	Increase	-
U2OS Cells	-	CRTC3 Nuclear Translocation	Induction	1,703[2]

Signaling Pathway and Experimental Workflow Diagrams







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